REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].P(Cl)(Cl)[Cl:12]>ClCCCl.ClC(Cl)C>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:12])=[O:5]
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Name
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|
Quantity
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50.2 g
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Type
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reactant
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Smiles
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BrC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
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Smiles
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ClCCCl
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Name
|
|
Quantity
|
13.7 g
|
Type
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reactant
|
Smiles
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P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
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Name
|
|
Type
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product
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Smiles
|
BrC1=C(C(=O)Cl)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |